Syntometrine is a pharmaceutical compound that combines two active ingredients: oxytocin and ergometrine. Specifically, a standard dosage of Syntometrine contains 5 international units (IU) of oxytocin and 500 micrograms of ergometrine. This combination is primarily used as a uterotonic agent to manage the third stage of labor and to prevent or treat postpartum hemorrhage, which is a significant cause of maternal morbidity and mortality .
The synthesis of Syntometrine involves combining oxytocin, a peptide hormone produced in the hypothalamus, with ergometrine, an ergot alkaloid derived from the fungus Claviceps purpurea. The preparation typically occurs in a controlled laboratory environment, ensuring sterility and precise dosing.
Syntometrine's molecular structure comprises two distinct components:
These components interact synergistically to enhance uterine contractions.
Syntometrine acts through specific receptor interactions in the uterus:
The dual action facilitates not only contraction but also vasoconstriction, which helps reduce blood loss during and after delivery .
Upon administration, Syntometrine promotes:
Relevant data indicate that Syntometrine should be stored away from light and at controlled room temperature to maintain efficacy .
Syntometrine is primarily used in obstetrics for:
In clinical trials, Syntometrine has demonstrated superior efficacy compared to single-agent treatments like oxytocin alone, making it a valuable tool in maternal healthcare settings .
The therapeutic application of ergot alkaloids in obstetrics traces back to early ethnopharmacological observations. Sixteenth-century German texts documented midwives' use of Claviceps purpurea sclerotia ("three black grains") to stimulate uterine contractions, representing one of the earliest recorded medical applications of ergot in childbirth [9]. By the early 19th century, American physician John Stearns (1807) formally documented ergot's uterotonic properties, terming it "pulvis parturiens" (labor powder) and establishing its role in controlling postpartum hemorrhage (PPH) [1] [4]. However, the unpredictable vasoconstrictive effects of pure ergot alkaloids, particularly ergometrine-induced hypertension, limited their safety profile [4] [6].
The conceptual shift toward combination therapies emerged from pharmacological understanding of complementary mechanisms:
This theoretical synergy drove development of fixed-dose combinations, culminating in Syntometrine (5 IU oxytocin + 0.5 mg ergometrine) designed to harness rapid oxytocin onset (2-3 minutes) with ergometrine's prolonged activity (60-120 minutes) [4] [10].
Table 1: Chronology of Key Uterotonic Agents
Era | Agent | Primary Mechanism | Limitations |
---|---|---|---|
Pre-1800 | Crude ergot preparations | Non-selective ergot alkaloid activity | Unpredictable potency, toxicity |
1906 | Isolated ergometrine | α-adrenergic agonism | Hypertension, extended contraction duration |
1953 | Synthetic oxytocin | Oxytocin receptor agonism | Short half-life (3-5 min), cold chain requirement |
1960s | Syntometrine (fixed combo) | Dual receptor activation | Stability challenges, side effect profile |
The rational design of Syntometrine required navigating distinct synthetic pathways for its components while ensuring compatibility in final formulation:
Ergoline Nucleus Construction:Ergometrine's tetracyclic ergoline core presented synthetic challenges due to:
Oxytocin Synthesis:Du Vigneaud's Nobel Prize-winning work (1955) established:
Computational Retrosynthesis:Modern programs like Synthia™ apply strategic disconnection principles to such complex targets:
Table 2: Retrosynthetic Strategies for Syntometrine Components
Target | Key Disconnection | Strategic Approach | Complexity Reduction |
---|---|---|---|
Ergometrine | C9-N1 bond | Biomimetic tryptophan cyclization | Chiral pool utilization (tryptophan chirality) |
Oxytocin | Disulfide bond | Fragment condensation + oxidation | Orthogonal protecting groups (Cys, Tyr) |
Formulation | Non-covalent combination | Lyophilization compatibility | pH stabilization (ergot alkaloid sensitivity) |
The translation of Syntometrine from concept to clinic involved interdisciplinary innovations:
Chemical Manufacturing Milestones:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7